3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
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Overview
Description
3-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C13H10F3N. It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which in turn is connected to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper or palladium . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents and catalysts used .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .
Scientific Research Applications
3-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine: Similar structure but with the amine group in a different position.
3-(Trifluoromethyl)-1,1’-benzoxazole: Contains a benzoxazole ring instead of a biphenyl structure.
2,2’-bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: Contains two trifluoromethyl groups and two amine groups
Uniqueness
3-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C13H10F3N |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
4-phenyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-8-10(6-7-12(11)17)9-4-2-1-3-5-9/h1-8H,17H2 |
InChI Key |
LWZWJESIHKSYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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